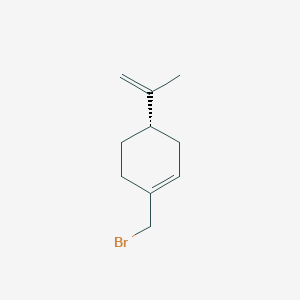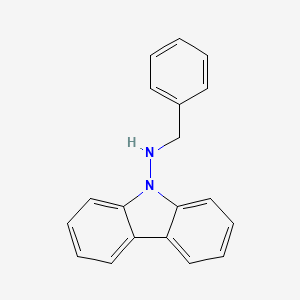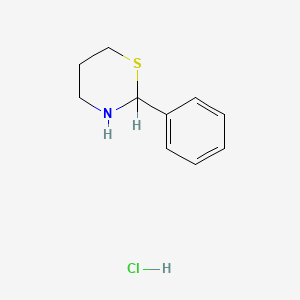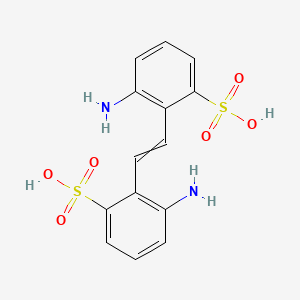
3-Ethoxy-1-(2-phenyl-cyclohexyl)-butan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethoxy-1-(2-phenyl-cyclohexyl)-butan-2-ol is an organic compound with a complex structure that includes an ethoxy group, a phenyl group, and a cyclohexyl group
Vorbereitungsmethoden
The synthesis of 3-Ethoxy-1-(2-phenyl-cyclohexyl)-butan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-phenylcyclohexanone with ethyl magnesium bromide, followed by the addition of butan-2-ol. The reaction conditions typically include the use of an inert atmosphere, such as nitrogen or argon, and a solvent like diethyl ether or tetrahydrofuran. The reaction mixture is usually stirred at low temperatures to ensure the formation of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
3-Ethoxy-1-(2-phenyl-cyclohexyl)-butan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to produce alcohols or hydrocarbons.
Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and strong bases.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield a carboxylic acid, while reduction with sodium borohydride may produce an alcohol.
Wissenschaftliche Forschungsanwendungen
3-Ethoxy-1-(2-phenyl-cyclohexyl)-butan-2-ol has several scientific research applications:
Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of various functional groups on biological activity. It may also serve as a model compound for studying metabolic pathways.
Medicine: Potential applications in medicine include the development of new pharmaceuticals. The compound’s structure may be modified to enhance its therapeutic properties.
Industry: In industrial applications, this compound can be used as a precursor for the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Ethoxy-1-(2-phenyl-cyclohexyl)-butan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
3-Ethoxy-1-(2-phenyl-cyclohexyl)-butan-2-ol can be compared with other similar compounds, such as:
2-Phenylcyclohexanone: This compound shares a similar cyclohexyl and phenyl structure but lacks the ethoxy and butan-2-ol groups.
3-Ethoxy-1-phenylbutan-2-ol: This compound has a similar ethoxy and butan-2-ol structure but lacks the cyclohexyl group.
1-(2-Phenylcyclohexyl)ethanol: This compound has a similar cyclohexyl and phenyl structure but differs in the position and type of functional groups.
The uniqueness of this compound lies in its specific combination of functional groups and their arrangement, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
74897-72-6 |
|---|---|
Molekularformel |
C18H28O2 |
Molekulargewicht |
276.4 g/mol |
IUPAC-Name |
3-ethoxy-1-(2-phenylcyclohexyl)butan-2-ol |
InChI |
InChI=1S/C18H28O2/c1-3-20-14(2)18(19)13-16-11-7-8-12-17(16)15-9-5-4-6-10-15/h4-6,9-10,14,16-19H,3,7-8,11-13H2,1-2H3 |
InChI-Schlüssel |
WJIIXUODADLXRF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(C)C(CC1CCCCC1C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,7,8,9,10,10-Hexachloro-4-(4-hydroxyphenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B14434363.png)

![2-{[(4-Ethenylphenyl)methyl]sulfanyl}ethan-1-amine](/img/structure/B14434379.png)



![2,5-Cyclohexadien-1-one, 4-[[4-(dimethylamino)phenyl]imino]-3-methyl-](/img/structure/B14434405.png)







